molecular formula C18H20N6OS B11177330 4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11177330
M. Wt: 368.5 g/mol
InChI Key: QPWRYHSYGPBDNU-UHFFFAOYSA-N
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Description

4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves multiple steps. One common method involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction conditions typically include the use of solvents such as THF (tetrahydrofuran) and catalysts like zinc and TiCl4. The compound is then characterized using various spectroscopic techniques, including IR, NMR, and GC-MS .

Chemical Reactions Analysis

4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Biological Activity

The compound 4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₇O₂S
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit various cancer cell lines through multiple mechanisms.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Mechanistic studies indicate that the compound may promote apoptosis in tumor cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Anticancer Mechanisms

The anticancer effects of thiophene derivatives have been extensively studied. The following mechanisms have been identified:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds similar to the target molecule have demonstrated potent inhibition of CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control in cancer cells .
MechanismDescription
CDK InhibitionPrevents progression through the cell cycle
Apoptosis InductionTriggers programmed cell death in cancerous cells
Reactive Oxygen Species (ROS) GenerationInduces oxidative stress leading to cell death

Case Studies

  • In vitro Studies : Research has shown that thiophene derivatives can exhibit cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example:
    • Compound X demonstrated an IC50 value of 10 μM against MCF7 cells.
    • Compound Y showed significant apoptosis induction at concentrations as low as 5 μM in HCT116 cells.
  • Mechanistic Insights : A study on a related thiophene compound revealed that it induced apoptosis via the mitochondrial pathway by increasing cytochrome c release and activating caspases .

Comparative Analysis with Other Compounds

A comparative table summarizing the biological activity of similar thiophene derivatives is provided below:

Compound NameIC50 (μM)TargetMechanism
Compound A0.004CDK2Inhibition
Compound B0.009CDK9Inhibition
Target CompoundTBDTBDTBD

Properties

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C18H20N6OS/c1-25-9-8-22-11-19-17-21-16(15-7-4-10-26-15)24-14-6-3-2-5-13(14)20-18(24)23(17)12-22/h2-7,10,16H,8-9,11-12H2,1H3,(H,19,21)

InChI Key

QPWRYHSYGPBDNU-UHFFFAOYSA-N

Canonical SMILES

COCCN1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CS5

Origin of Product

United States

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